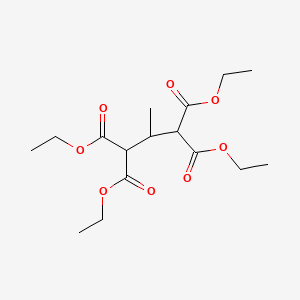![molecular formula C20H22F4O2 B14170525 1,1'-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene) CAS No. 922718-41-0](/img/structure/B14170525.png)
1,1'-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene) is a chemical compound with the molecular formula C22H26F4O2. This compound is characterized by the presence of an octane chain linked to two 2,4-difluorobenzene rings through ether linkages. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene) typically involves the reaction of 2,4-difluorophenol with 1,8-dibromooctane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkages .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,1’-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones.
Reduction Reactions: The benzene rings can be reduced to cyclohexane derivatives under hydrogenation conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Products with nucleophiles replacing the fluorine atoms.
Oxidation: Quinone derivatives.
Reduction: Cyclohexane derivatives.
Scientific Research Applications
1,1’-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene) is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential ligand for receptor studies.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of specialty polymers and materials.
Mechanism of Action
The mechanism of action of 1,1’-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene) involves its interaction with specific molecular targets. The ether linkages and fluorine atoms play a crucial role in its binding affinity and specificity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[Ethane-1,2-diylbis(oxy)]bis(2,4-difluorobenzene)
- 1,1’-[Butane-1,4-diylbis(oxy)]bis(2,4-difluorobenzene)
- 1,1’-[Hexane-1,6-diylbis(oxy)]bis(2,4-difluorobenzene)
Uniqueness
1,1’-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene) is unique due to its longer octane chain, which provides greater flexibility and potential for interactions compared to shorter chain analogs. This structural feature enhances its utility in various applications, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
922718-41-0 |
|---|---|
Molecular Formula |
C20H22F4O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-[8-(2,4-difluorophenoxy)octoxy]-2,4-difluorobenzene |
InChI |
InChI=1S/C20H22F4O2/c21-15-7-9-19(17(23)13-15)25-11-5-3-1-2-4-6-12-26-20-10-8-16(22)14-18(20)24/h7-10,13-14H,1-6,11-12H2 |
InChI Key |
JSAMGSZHAULERF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCCCCCCCCOC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetradecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14170446.png)
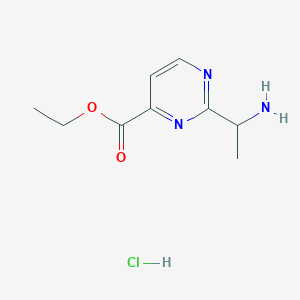
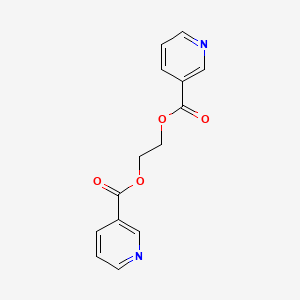

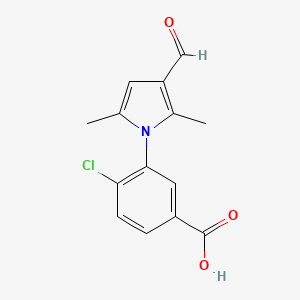
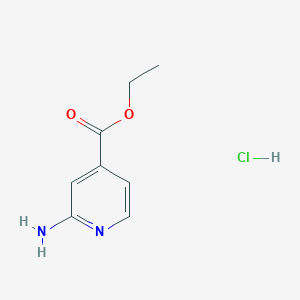
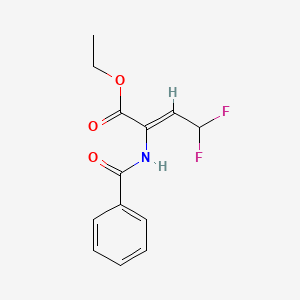
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170486.png)
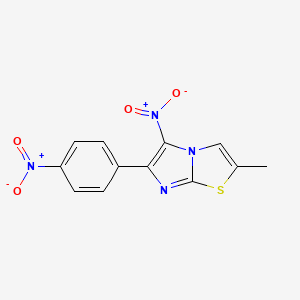

![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170504.png)
![Benzamide, N-[3-[7-amino-4-[[4-(4-morpholinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-2-methylphenyl]-4-(dimethylamino)-](/img/structure/B14170507.png)
![N-[2-(1,3-Benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]-1H-benzotriazole-1-acetamide](/img/structure/B14170514.png)
